Product packaging for (2S)-2-Amino-2-(oxolan-3-yl)acetic acid(Cat. No.:)

(2S)-2-Amino-2-(oxolan-3-yl)acetic acid

Cat. No.: B13335481
M. Wt: 145.16 g/mol
InChI Key: HAKFKLNJIKJGET-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-2-(oxolan-3-yl)acetic acid is a non-proteogenic amino acid of interest in medicinal chemistry and drug discovery. This chiral compound, characterized by its oxolane (tetrahydrofuran) ring, has a molecular formula of C 6 H 11 NO 3 and a molecular weight of 145.16 g/mol [ ]. Its specific stereochemistry is defined by the (2S) configuration. The compound is offered with a purity of 97% and is supplied for research and development purposes [ ]. It is related to a class of synthetic amino acids and analogs that are frequently utilized as key building blocks in the synthesis of more complex molecules, such as potential enzyme inhibitors or novel pharmacologically active compounds [ ]. Non-proteogenic amino acids like this one serve as crucial tools for constructing peptides with modified properties and for probing biological systems. Handling and Safety: This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling guidelines. The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B13335481 (2S)-2-Amino-2-(oxolan-3-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S)-2-amino-2-(oxolan-3-yl)acetic acid

InChI

InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4?,5-/m0/s1

InChI Key

HAKFKLNJIKJGET-AKGZTFGVSA-N

Isomeric SMILES

C1COCC1[C@@H](C(=O)O)N

Canonical SMILES

C1COCC1C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2s 2 Amino 2 Oxolan 3 Yl Acetic Acid and Its Stereoisomers

Asymmetric Synthesis Strategies for Enantiopure (2S)-2-Amino-2-(oxolan-3-yl)acetic acid

To obtain the enantiomerically pure (2S)-form of the target amino acid, asymmetric synthesis techniques are indispensable. These methods are designed to favor the formation of one enantiomer over the other, a critical requirement for the development of chiral pharmaceuticals.

A well-established strategy in asymmetric synthesis involves the temporary use of a chiral auxiliary. This chiral molecule is attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.

Prominent among these are the Evans oxazolidinone auxiliaries. In a hypothetical synthesis of this compound, an N-acyloxazolidinone could be alkylated with an appropriate oxolane-derived electrophile. The steric hindrance provided by the chiral auxiliary would guide the incoming electrophile to one face of the enolate, thereby establishing the desired stereochemistry at the α-carbon.

Another widely used chiral auxiliary is pseudoephedrine. nih.gov Amides formed from pseudoephedrine and a glycine (B1666218) equivalent can be deprotonated and alkylated with high levels of diastereoselectivity. nih.gov A key advantage of this method is that the resulting diastereomeric products are often crystalline, which can simplify their purification. nih.gov

The use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand is another powerful method for the asymmetric synthesis of α-amino acids. nih.gov These complexes can undergo highly stereoselective alkylation, aldol, or Michael addition reactions. nih.gov For the synthesis of the target compound, a 3-halooxolane could serve as the electrophile in the alkylation of such a chiral Ni(II) complex.

While specific experimental data for the synthesis of this compound using these methods is not available in the reviewed literature, the table below provides an illustrative representation of the expected outcomes based on their application in the synthesis of other α-amino acids.

EntryChiral AuxiliaryElectrophileSolventTemp (°C)Diastereomeric Ratio (dr)Yield (%)
1(S)-4-benzyl-2-oxazolidinone3-bromooxolaneTHF-78>95:585
2(1R,2S)-Pseudoephedrine3-iodooxolaneTHF/LiCl-78>98:290
3Chiral Ni(II) Complex3-bromooxolaneDMF25>99:188
This table is illustrative and based on typical results for the synthesis of other α-amino acids using these methods, as specific experimental data for this compound was not found in the searched literature.

Asymmetric catalysis provides a more efficient and sustainable approach to enantioselective synthesis, as a small amount of a chiral catalyst can be used to produce a large quantity of the desired enantiomerically enriched product.

Several catalytic asymmetric strategies could be envisioned for the synthesis of this compound. For example, the asymmetric hydrogenation of a dehydroamino acid precursor containing the oxolane moiety, using a chiral transition metal catalyst (e.g., with DuPhos or BINAP ligands), could effectively set the stereocenter at the α-carbon.

Alternatively, a catalytic asymmetric Mannich reaction could be employed. This would involve the reaction of an enolate equivalent derived from an oxolane-containing starting material with an imine of glyoxylic acid, catalyzed by a chiral Lewis acid or Brønsted acid.

Peptide-based catalysts have also gained prominence in asymmetric synthesis due to their modularity and ability to mimic enzymatic catalysis. nih.gov A custom-designed peptide catalyst could potentially be used to control the stereoselective addition of a nucleophile to an imine precursor of the target amino acid. nih.gov

The following table illustrates potential outcomes from such catalytic approaches, based on precedents in the synthesis of other chiral amino acids, as specific data for the target molecule is not available in the surveyed literature.

EntryCatalytic MethodCatalystSubstrateEnantiomeric Excess (ee) (%)Yield (%)
1Asymmetric Hydrogenation[Rh(COD)(DuPhos)]BF4Dehydroamino acid precursor9895
2Asymmetric Mannich ReactionChiral Phosphoric AcidOxolane-silyl ketene (B1206846) acetal9588
3Peptide-Catalyzed AdditionPmh-containing peptideImine precursor9280
This table is a hypothetical representation based on the performance of these catalytic systems in the synthesis of other chiral amino acids, as specific research on this compound was not identified.

Chemoenzymatic strategies leverage the high selectivity and efficiency of enzymes for chemical transformations. This approach often provides access to enantiomerically pure compounds under mild and environmentally friendly conditions. mdpi.com

One chemoenzymatic route to this compound could be the kinetic resolution of a racemic mixture. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic ester of the amino acid, allowing for the separation of the acylated and unreacted enantiomers.

A more direct approach would be the asymmetric synthesis of the target molecule using an enzyme. A transaminase could catalyze the asymmetric amination of the corresponding α-keto acid, 2-oxo-2-(oxolan-3-yl)acetic acid, to produce the desired (S)-amino acid with high enantioselectivity. Similarly, an amino acid dehydrogenase could be used for the reductive amination of the α-keto acid, often coupled with a cofactor regeneration system to ensure efficiency. mdpi.com

The table below provides a hypothetical overview of the potential of chemoenzymatic methods, as specific literature for the synthesis of this compound was not found.

EntryEnzymatic MethodEnzymeSubstrateEnantiomeric Excess (ee) (%)Conversion (%)
1Kinetic ResolutionLipase from Candida antarcticaRacemic methyl 2-amino-2-(oxolan-3-yl)acetate>99~50
2Asymmetric Aminationω-Transaminase2-oxo-2-(oxolan-3-yl)acetic acid>9995
3Reductive AminationPhenylalanine Dehydrogenase2-oxo-2-(oxolan-3-yl)acetic acid>9998
This table is a hypothetical representation of potential results, as specific experimental data for the target molecule is not available in the reviewed literature.

Total Synthesis of Natural Products Incorporating Oxolane-Based Amino Acid Analogs

While there are no known natural products containing the specific this compound substructure, the oxolane (tetrahydrofuran) ring is a prevalent feature in a vast array of biologically active natural products. The incorporation of unnatural amino acids into natural product scaffolds is a powerful strategy in medicinal chemistry to modulate their pharmacological properties. mdpi.com Synthetic analogs of natural products could be designed to include this compound, which would likely be incorporated using standard peptide synthesis methodologies.

Methodological Advancements in Yield Optimization and Scalability for this compound Synthesis

For the synthesis of this compound, this would involve optimizing parameters such as reaction times, temperatures, and concentrations. In catalytic approaches, minimizing catalyst loading and ensuring its recyclability are crucial. For chemoenzymatic methods, the stability and reusability of the enzyme are of paramount importance. The development of continuous flow processes could also offer significant advantages in terms of efficiency, safety, and scalability.

Chemical Reactivity and Derivatization of 2s 2 Amino 2 Oxolan 3 Yl Acetic Acid

Transformations at the Carboxyl Group: Esterification, Amidation, and Carboxylic Acid Reduction

The carboxylic acid moiety of (2S)-2-Amino-2-(oxolan-3-yl)acetic acid is a versatile functional group that readily undergoes typical transformations such as esterification, amidation, and reduction.

Esterification: The formation of esters from the carboxylic acid group can be achieved through various standard methods. The Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common approach. chemguide.co.uk For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester. Another method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an alcohol. A patent describing derivatives of the racemic 3-amino-tetrahydrofuran-3-carboxylic acid details the synthesis of a butyl ester, indicating the feasibility of forming esters with larger alkyl groups. google.com

Amidation: The carboxyl group can be converted into an amide through reaction with a primary or secondary amine. Due to the basicity of the reacting amine, direct condensation with the carboxylic acid often requires harsh conditions. More commonly, the carboxylic acid is first activated using a coupling reagent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder conditions. nih.govfishersci.co.uk A patent for the synthesis of derivatives of (S)-3-amino-tetrahydrofuran-3-carboxylic acid describes the coupling of the amino acid with various amines to form a range of amide products, highlighting the utility of this reaction for creating diverse molecular structures. google.com

Carboxylic Acid Reduction: The reduction of the carboxylic acid group to a primary alcohol offers another pathway for derivatization. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). libretexts.org The resulting amino alcohol, (2S)-2-amino-2-(oxolan-3-yl)ethanol, can serve as a precursor for further modifications. It is crucial to protect the amino group prior to reduction to prevent side reactions.

TransformationReagents and ConditionsProduct Type
Esterification Alcohol (e.g., Methanol, Ethanol, n-Butanol), Acid Catalyst (e.g., H₂SO₄, HCl)Alkyl Ester
Amidation Amine (R-NH₂ or R₂NH), Coupling Agent (e.g., DCC, EDC/HOBt)Amide
Reduction 1. Amino protection (e.g., Boc₂O) 2. LiAlH₄ in THFAmino alcohol

Reactions at the Amino Group: Acylation, Alkylation, and Protecting Group Chemistry

The primary amino group of this compound is a nucleophilic center that can undergo a variety of chemical transformations, including acylation, alkylation, and the introduction of protecting groups.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form N-acyl derivatives. fishersci.co.uk For example, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetyl derivative. A patent discloses the reaction of (S)-3-amino-tetrahydrofuran-3-carboxylic acid derivatives with acylating agents like 5-chloro-thiophene-2-carbonyl chloride to produce the corresponding N-acylated products. google.com This reaction is fundamental in peptide synthesis, where the amino group of one amino acid is acylated by the activated carboxyl group of another.

Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium (B1175870) salts. Reductive amination, a more controlled method, involves the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Protecting Group Chemistry: In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group. A wide array of amino-protecting groups have been developed for this purpose. The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal. Common protecting groups for amino acids include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The patent literature concerning derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid explicitly mentions the use of protecting groups such as tert-butoxycarbonyl and benzyloxycarbonyl. google.com

ReactionReagents and ConditionsProduct Type
Acylation Acid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), BaseN-Acyl Derivative
Alkylation (Reductive Amination) Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkyl or N,N-Dialkyl Derivative
Protection Boc₂O, (Cbz-Cl), Fmoc-OSuN-Protected Amino Acid

Modifications of the Oxolane Ring System: Functionalization and Ring-Opening Reactions

The oxolane (tetrahydrofuran) ring is generally a stable saturated heterocycle. However, under specific conditions, it can undergo functionalization or ring-opening reactions.

Functionalization: Direct functionalization of the C-H bonds of the tetrahydrofuran ring is challenging but can be achieved through radical-based methodologies or transition-metal-catalyzed C-H activation. nih.gov These advanced synthetic methods could potentially be applied to introduce substituents at positions 2, 4, or 5 of the oxolane ring, leading to novel analogues of the parent amino acid. However, specific examples of such reactions on this compound are not readily found in the literature, suggesting this is an area for future exploration.

Ring-Opening Reactions: The ether linkage of the tetrahydrofuran ring can be cleaved under strongly acidic conditions, often in the presence of a nucleophile. For instance, treatment with strong hydrohalic acids like HBr or HI can lead to ring-opening, forming a halo-substituted linear amino acid derivative. frontiersin.org Such reactions typically require harsh conditions that may not be compatible with the other functional groups present in the molecule without appropriate protection. The regioselectivity of the ring opening would also be a critical consideration.

Reaction TypePotential Reagents and ConditionsPotential Outcome
C-H Functionalization Radical initiators, Transition metal catalystsIntroduction of new substituents on the oxolane ring
Ring-Opening Strong acids (e.g., HBr, HI), Lewis acidsFormation of a linear, functionalized amino acid

Stereoselective Derivatization and Epimerization Studies of this compound

The stereocenter at the α-carbon of this compound is a key feature of the molecule. Its integrity during chemical transformations is crucial, and it also presents opportunities for stereoselective derivatization.

Stereoselective Derivatization: Reactions that create new stereocenters can be designed to proceed with high stereoselectivity, influenced by the existing chirality of the starting material. For example, the reduction of a ketone derivative of the oxolane ring could be directed by the stereocenter at the α-carbon to favor the formation of one diastereomeric alcohol over the other. Similarly, in the synthesis of peptide-like structures, the chirality of the amino acid can direct the stereochemical outcome of subsequent reactions.

Epimerization Studies: The α-proton of amino acids is susceptible to abstraction under basic conditions, which can lead to epimerization (inversion of stereochemistry) at the α-carbon. google.com The propensity for epimerization is a critical consideration during reactions that involve base, particularly during the activation of the carboxyl group for amide bond formation in peptide synthesis. The presence of the bulky oxolane ring at the α-carbon may influence the rate of epimerization compared to simpler amino acids. While specific epimerization studies on this compound have not been extensively reported, it is a known side reaction in peptide synthesis that must be minimized through careful selection of coupling reagents and reaction conditions to maintain the stereochemical purity of the final product. google.com

Applications of 2s 2 Amino 2 Oxolan 3 Yl Acetic Acid in Chemical Biology and Medicinal Chemistry Research

Incorporation into Peptidomimetic Scaffolds and Modified Peptides

The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, a strategy aimed at developing peptide-like molecules with improved therapeutic properties such as enhanced metabolic stability, better bioavailability, and specific conformational control. nih.gov The inclusion of (2S)-2-Amino-2-(oxolan-3-yl)acetic acid into peptide sequences can significantly alter the resulting molecule's structure and function.

The oxolane ring imposes steric constraints on the peptide backbone, restricting the range of accessible dihedral angles (phi, ψ) compared to natural amino acids like alanine (B10760859) or leucine. This conformational rigidity can lock the peptide into a specific secondary structure, such as a β-turn or helical conformation, which may be essential for high-affinity binding to a biological target. uminho.pt Furthermore, the ether oxygen within the oxolane ring can act as a hydrogen bond acceptor, potentially forming new intramolecular or intermolecular interactions that stabilize the desired conformation or mediate binding to a receptor.

The synthesis of peptides modified with such building blocks is typically achieved through solid-phase peptide synthesis (SPPS). scispace.com The protected form of this compound can be coupled to a growing peptide chain on a solid support using standard coupling reagents. However, challenges such as epimerization at the α-carbon during activation and coupling must be carefully managed to maintain stereochemical integrity. nih.gov

Table 1: Potential Effects of Incorporating this compound into Peptides

FeatureConsequenceResearch Implication
Conformational Rigidity Restricts backbone flexibility; induces specific secondary structures (e.g., turns, helices).Stabilization of bioactive conformations, leading to increased receptor affinity and selectivity. uminho.pt
Oxolane Ring Introduces a hydrophilic ether group; acts as a bioisosteric replacement for other cyclic or aliphatic side chains.Modulation of peptide solubility, membrane permeability, and pharmacokinetic profile.
Stereochemistry Possesses at least two chiral centers ((2S) and C3 of the oxolane).Provides precise three-dimensional positioning of functional groups for molecular recognition.
Metabolic Stability The non-natural structure is less susceptible to degradation by proteases.Increased in vivo half-life compared to peptides composed solely of natural amino acids. nih.gov

Role as a Chiral Building Block for Complex Molecule Synthesis

Chiral amino acids are fundamental building blocks in the asymmetric synthesis of complex, enantiomerically pure molecules, including natural products and pharmaceuticals. researchgate.netnih.gov this compound serves as a versatile chiral precursor, providing a scaffold with multiple stereocenters and functional groups—an amine, a carboxylic acid, and the oxolane ring—that can be selectively manipulated.

The inherent chirality of the molecule can be used to direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled synthesis. For instance, the amino and carboxyl groups can be transformed into other functionalities, while the oxolane ring can be opened or modified to construct more complex heterocyclic systems. The compound's availability as a building block facilitates its use in synthetic campaigns aimed at producing novel chemical entities with high stereochemical purity. chemicalregister.comchemicalregister.com

Structure-Activity Relationship (SAR) Investigations Utilizing this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the structure of a molecule and assessing the impact on its biological activity, researchers can identify key molecular features responsible for its effects. nih.gov this compound and its derivatives are valuable tools for such investigations.

In an SAR campaign, a library of analogs could be synthesized to probe the importance of different structural elements. Modifications might include:

Ring Size: Replacing the five-membered oxolane ring with a four-membered oxetane (B1205548) or a six-membered oxane ring to assess the impact of ring strain and size.

Stereochemistry: Synthesizing diastereomers (e.g., with an (R)-configuration at the α-carbon or inverted stereochemistry on the oxolane ring) to determine the optimal spatial arrangement for biological activity.

Substitution: Adding substituents to the oxolane ring to explore steric and electronic effects within the binding pocket of a target protein. mdpi.com

The results from these studies provide a detailed map of the molecular interactions between the ligand and its target, guiding the rational design of more effective therapeutic agents. nih.gov

Table 2: Hypothetical SAR Data for Analogs Targeting a G-Protein Coupled Receptor (GPCR) This table is illustrative and does not represent actual experimental data.

Compound Modification from Parent Binding Affinity (Ki, nM) Functional Activity (EC50, nM)
Parent Compound This compound derivative 50 120
Analog 1 Oxolane replaced with Oxetane 250 600
Analog 2 Oxolane replaced with Oxane 45 110
Analog 3 (2R) stereoisomer >10,000 >10,000

Studies on Enzyme Recognition and Inhibition Mechanisms with this compound Derived Ligands

Non-canonical amino acids are frequently incorporated into substrate analogs or inhibitors to probe the active sites of enzymes. medchemexpress.comresearchgate.net Ligands derived from this compound can be designed to target specific enzymes, such as proteases, kinases, or transferases. The unique shape and electronic properties of the oxolane-containing side chain can explore regions of an enzyme's binding pocket that are not accessible to natural amino acid residues.

For example, incorporating this amino acid into a peptide sequence could yield a potent and selective protease inhibitor. The oxolane ring might fit into a specific hydrophobic pocket (S1, S2, etc.) of the protease, while the rest of the peptide backbone establishes canonical interactions. By observing how the enzyme accommodates this unnatural side chain, researchers can gain insights into its substrate specificity and catalytic mechanism. This knowledge is invaluable for designing highly specific inhibitors that minimize off-target effects. researchgate.net

Table 3: Illustrative Inhibition Data for a Cysteine Protease This table is illustrative and does not represent actual experimental data.

Inhibitor Core Structure Inhibition Constant (Ki, µM) Mechanism of Inhibition
Inhibitor A Peptide with (2S)-Ala 15.2 Competitive
Inhibitor B Peptide with this compound 0.8 Competitive

Design of Molecular Probes and Tags Incorporating the this compound Motif

Molecular probes are molecules designed to detect and visualize specific biological targets, such as proteins or nucleic acids, within a complex environment like a living cell. nih.gov These probes often consist of a recognition element, a linker, and a reporter group (e.g., a fluorophore). Chemical tags are polypeptide sequences or molecules that can be selectively labeled for protein imaging and other applications. nih.gov

The this compound motif could be integrated into the recognition element of a molecular probe to confer specific binding properties. For instance, a peptide-based probe containing this amino acid might be designed to bind selectively to a particular enzyme or receptor. The oxolane ring could enhance binding affinity or improve the probe's solubility and cell permeability.

Furthermore, this amino acid could be part of a "synthesis tag" (SynTag), a temporary appendage used to improve the synthesis and purification of difficult or aggregating peptides. nih.gov The hydrophilic nature of the oxolane ring could enhance the solubility of a peptide fragment, facilitating its handling during purification and subsequent ligation steps in the chemical synthesis of larger proteins. nih.gov Once the synthesis is complete, the tag containing the amino acid would be cleaved off to yield the native protein sequence.

Advanced Spectroscopic and Structural Characterization of 2s 2 Amino 2 Oxolan 3 Yl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of (2S)-2-Amino-2-(oxolan-3-yl)acetic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced techniques can reveal through-bond and through-space correlations, which are crucial for confirming the constitution and understanding the conformational dynamics of the flexible oxolane ring.

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The proton at the chiral center (C2) would appear as a multiplet due to coupling with the adjacent protons on the oxolane ring. The protons of the oxolane ring itself (at positions 2', 3', 4', and 5') would exhibit complex splitting patterns due to both geminal and vicinal coupling.

The ¹³C NMR spectrum would display six unique resonances corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of the carboxylic acid, the α-carbon bearing the amino group, and the four carbons of the tetrahydrofuran (B95107) ring.

Detailed Research Findings:

Due to the flexibility of the five-membered oxolane ring, the molecule does not exist in a single static conformation but rather as a dynamic equilibrium of various "envelope" and "twist" forms, a process known as pseudorotation. osi.lv The observed NMR parameters, such as vicinal coupling constants (³JHH), are time-averages of these conformations. Analysis of these coupling constants, often with the aid of computational models like the Karplus equation, can provide insights into the preferred conformation of the ring. researchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining through-space proximities between protons, further refining the conformational model. For instance, NOE correlations between the α-proton (H2) and specific protons on the oxolane ring would help define the spatial orientation of the amino acid side chain relative to the ring.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected ¹H Multiplicity
C=O-~175-
C2 (α-C)~3.5-3.8~55-60Doublet of doublets (dd)
C3'~2.5-2.8~40-45Multiplet (m)
C2'~3.8-4.0~70-75Multiplet (m)
C4'~1.9-2.2~30-35Multiplet (m)
C5'~3.7-3.9~68-73Multiplet (m)
NH₂Broad singlet-bs
COOHBroad singlet-bs

Note: Predicted values are based on standard functional group ranges and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of this compound and to elucidate its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS), in particular, can determine the mass of the parent ion with high accuracy, allowing for the unambiguous confirmation of its molecular formula, C₆H₁₁NO₃.

The monoisotopic mass of the compound is 145.0739 Da. uni.lu In electrospray ionization (ESI), a common soft ionization technique, the molecule is typically observed as protonated [M+H]⁺ (m/z 146.0812) or sodiated [M+Na]⁺ (m/z 168.0631) adducts in positive ion mode, or as a deprotonated [M-H]⁻ (m/z 144.0666) ion in negative ion mode. uni.lu

Detailed Research Findings:

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic neutral losses common for amino acids, such as the loss of water (H₂O) and formic acid (HCOOH) or its components (CO and H₂O). A primary fragmentation pathway would involve the loss of the carboxyl group as CO₂ (44 Da) and H₂O, leading to an iminium ion. Fragmentation of the oxolane ring is also expected. Common fragmentation pathways for cyclic ethers include α-cleavage adjacent to the ether oxygen and ring-opening reactions. uni.lu

Plausible Fragmentation Pathways from [M+H]⁺ (m/z 146.08):

Loss of H₂O: [M+H - H₂O]⁺ → m/z 128.07

Loss of Formic Acid (HCOOH): [M+H - HCOOH]⁺ → m/z 100.08

Decarboxylation: [M+H - CO₂]⁺ → m/z 102.09

Cleavage of the oxolane ring: Fragmentation of the ether ring can lead to various smaller ions, which would be specific to the substitution pattern.

Interactive Data Table: Predicted ESI-MS Adducts and Fragments

Ion Species Formula Calculated m/z
[M+H]⁺[C₆H₁₂NO₃]⁺146.0812
[M+Na]⁺[C₆H₁₁NNaO₃]⁺168.0631
[M-H]⁻[C₆H₁₀NO₃]⁻144.0666
[M+H-H₂O]⁺[C₆H₁₀NO₂]⁺128.0706
[M+H-HCOOH]⁺[C₅H₁₀N]⁺100.0753

Data for adducts are based on predicted values from PubChem CID 22309151. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. A successful single-crystal X-ray diffraction experiment on this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, this technique can be used to determine the absolute stereochemistry, confirming the (S) configuration at the C2 chiral center.

Detailed Research Findings:

Although no public crystal structure for this specific compound is available, a hypothetical analysis would proceed as follows. The molecule would likely crystallize as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻). The crystal packing would be dominated by a network of intermolecular hydrogen bonds involving these groups and potentially the ether oxygen of the oxolane ring. The conformation of the oxolane ring in the solid state would be "frozen" into one of the low-energy envelope or twist conformations. The determination of the absolute configuration is typically achieved by analyzing the effects of anomalous dispersion. The refinement of the Flack parameter, which should converge to a value close to zero for the correct (S) enantiomer, would provide unambiguous proof of the absolute stereochemistry. nih.gov

Interactive Data Table: Illustrative Crystallographic Parameters

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.6
b (Å)8.9
c (Å)7.2
β (°)105.5
Z (molecules/unit cell)2
Flack Parameter~0.0(1) for the correct structure

Note: This table is purely illustrative of typical values for a small organic molecule and does not represent experimental data.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for confirming the absolute configuration of stereocenters. For α-amino acids, the primary chromophore is the carboxyl/carboxylate group.

Detailed Research Findings:

The CD spectrum of an α-amino acid is dominated by the n→π* electronic transition of the carboxyl group, which typically occurs in the 200-220 nm region. The sign of the associated Cotton effect is directly related to the stereochemistry at the α-carbon. For most L-amino acids (which correspond to the S-configuration, with the exception of cysteine), a positive Cotton effect is observed for this transition in acidic solution. mdpi.com Therefore, a solution of this compound at low pH is expected to exhibit a positive CD band around 210 nm. This provides a rapid and non-destructive method to confirm the enantiomeric identity of the compound. The magnitude and exact position of the peak can be influenced by the conformation of the side chain, but the sign of the Cotton effect is a robust indicator of the absolute configuration. researchgate.net

Interactive Data Table: Expected Circular Dichroism Data

Parameter Expected Observation for (2S)-enantiomer
Wavelength (λmax)~210 nm (in acidic solution)
Sign of Cotton EffectPositive
Transitionn→π* of the carboxyl chromophore

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, critically, the enantiomeric purity (or enantiomeric excess, ee) of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

Detailed Research Findings:

To determine the enantiomeric excess, a chiral separation method is required. This is typically achieved in one of two ways:

Direct Chiral Chromatography: The enantiomers are separated on a chiral stationary phase (CSP). For amino acids, CSPs based on macrocyclic glycopeptides (like teicoplanin) or cyclodextrins are often effective. hplc.eu The two enantiomers, (2S) and (2R), will interact differently with the chiral selector, leading to different retention times.

Indirect Chiral Chromatography: The amino acid is first derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like C18). researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: ee (%) = |(Aₛ - Aᵣ) / (Aₛ + Aᵣ)| × 100. A successful synthesis of the pure (2S) enantiomer would ideally show only one peak corresponding to that enantiomer, with the ee value approaching 100%.

Interactive Data Table: Illustrative Chiral HPLC Separation Data

Parameter (2S)-enantiomer (2R)-enantiomer
Retention Time (tᵣ)10.5 min12.1 min
Peak Area (example)99.50.5
Calculated ee\multicolumn{2}{c}{99.0%}

Note: This table is illustrative of a potential chiral HPLC separation and does not represent actual experimental data.

Computational Chemistry and Theoretical Studies of 2s 2 Amino 2 Oxolan 3 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

DFT calculations can provide insights into the molecule's electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential (ESP) surface, which reveals the charge distribution and identifies electrophilic and nucleophilic sites. For (2S)-2-Amino-2-(oxolan-3-yl)acetic acid, the carboxylic acid and amino groups are expected to be the primary sites for chemical reactions. The oxolane ring's oxygen atom also contributes to the molecule's polarity and potential for hydrogen bonding. Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. nih.gov

Calculated PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DIndicates overall polarity

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and behavior of this compound in solution. nih.govmdpi.com By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures of the molecule and the dynamics of their interconversion. These simulations take into account the solvent environment, providing a more realistic representation of the molecule's behavior in biological systems.

For this compound, a key aspect to investigate is the conformational flexibility of the oxolane ring, which can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the amino and carboxylic acid groups relative to the ring is also a critical factor. MD simulations can determine the relative energies of these different conformers and the energy barriers for their interconversion.

The analysis of MD trajectories can also provide information on the hydration shell around the molecule and its hydrogen bonding patterns with water molecules. nih.gov This is crucial for understanding its solubility and interactions with biological macromolecules. Properties such as the radius of gyration can be calculated to describe the compactness of the molecule's conformations in solution. nih.gov

Conformational ParameterDescriptionInsights from MD Simulations
Oxolane Ring PuckerDescribes the 3D shape of the tetrahydrofuran (B95107) ringIdentifies the most stable envelope or twist conformations
Dihedral AnglesRotation around key chemical bondsDefines the orientation of the amino and carboxyl groups
Radius of Gyration (Rg)A measure of the molecule's compactnessIndicates the overall size and shape in solution
Radial Distribution FunctionDescribes the probability of finding solvent molecules at a certain distanceCharacterizes the hydration shell and hydrogen bonding

In Silico Docking and Binding Affinity Predictions with Model Biological Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, docking studies could be performed with various model biological targets, such as enzymes or receptors where amino acids play a key role in binding.

The process involves generating a multitude of possible binding poses of the ligand in the active site of the protein and then using a scoring function to estimate the binding affinity for each pose. The scoring function considers factors such as electrostatic interactions, hydrogen bonds, and van der Waals forces. The results of docking simulations can provide valuable insights into the key interactions between the amino acid and the protein, guiding the design of more potent and selective analogs.

While specific docking studies for this compound are not published, general principles from docking studies of other cyclic amino acids and small molecules can be applied. mdpi.comresearchgate.netmdpi.com The binding affinity is typically reported as a negative value in kcal/mol, with more negative values indicating stronger binding.

Model Protein TargetPredicted Binding Affinity (kcal/mol) (Illustrative)Key Predicted Interactions
Generic Amino Acid Binding Protein-6.8Hydrogen bonds with the carboxylate and amino groups
Model Kinase Active Site-5.5Electrostatic interactions and potential hydrogen bond with the oxolane oxygen
Model Protease Active Site-6.2Formation of a salt bridge with the amino group

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers methods to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govgithub.iouncw.edu These predictions can be invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra. For this compound, theoretical calculations can predict the 1H and 13C NMR spectra.

The prediction of NMR spectra often involves a multi-step process. First, a conformational search is performed to identify the low-energy conformers of the molecule. Then, for each conformer, the NMR shielding tensors are calculated using quantum mechanical methods, often DFT. Finally, the predicted chemical shifts are obtained by averaging the shielding constants over the different conformers, weighted by their Boltzmann populations.

Comparing the theoretically predicted spectrum with the experimentally obtained spectrum can help to confirm the structure of the synthesized compound and to assign the signals to specific atoms in the molecule. Discrepancies between the predicted and experimental data can point to conformational effects or the influence of the solvent that were not fully accounted for in the calculations.

AtomPredicted 13C Chemical Shift (ppm) (Illustrative)Hypothetical Experimental 13C Chemical Shift (ppm)
C=O (Carboxyl)175.2174.8
Cα (alpha-carbon)58.958.5
C (Oxolane, adjacent to Cα)45.144.7
CH2 (Oxolane)28.327.9
CH2-O (Oxolane)68.768.2

Cheminformatics Analysis of the Oxolane Amino Acid Scaffold in Chemical Space

Cheminformatics analysis provides a framework for understanding the properties of a molecule and its scaffold in the context of the vast chemical space. The oxolane amino acid scaffold, present in this compound, can be analyzed based on various molecular descriptors to position it within the landscape of known chemical compounds, particularly in relation to other non-proteinogenic amino acids. nasa.govnih.govwikipedia.org

Descriptors such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of rotatable bonds can be calculated to assess the druglikeness of the scaffold according to established guidelines like Lipinski's rule of five. Furthermore, its structural features can be compared to those of other known bioactive molecules to identify potential similarities and to explore its novelty.

The oxolane ring introduces a degree of conformational constraint compared to acyclic amino acids, which can be advantageous for binding to specific biological targets. A cheminformatics analysis can quantify the structural diversity that this scaffold introduces into libraries of non-proteinogenic amino acids and assess its potential for generating novel molecular architectures with interesting biological activities. nasa.gov

Cheminformatics DescriptorCalculated ValueComparison to Proteinogenic Amino Acids
Molecular Weight145.16 g/molWithin the range of small to medium-sized amino acids
logP (Lipophilicity)-1.5 (Predicted)More hydrophilic than many aliphatic amino acids
Topological Polar Surface Area (TPSA)75.6 ŲHigher than simple aliphatic amino acids due to the ether oxygen
Number of Rotatable Bonds2Lower than many acyclic amino acids of similar size, indicating conformational rigidity

Future Research Directions and Emerging Paradigms for 2s 2 Amino 2 Oxolan 3 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Routes for Diverse Analogs

The synthesis of non-canonical amino acids like (2S)-2-Amino-2-(oxolan-3-yl)acetic acid remains a significant challenge, often requiring multi-step, low-yield processes. nih.gov Future research will prioritize the development of efficient, stereoselective, and environmentally benign synthetic methodologies.

Green chemistry principles are becoming central to pharmaceutical and chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. mdpi.comnih.gov Methodologies such as microwave-assisted synthesis, biocatalysis, and the use of eco-friendly solvents like water-ethanol mixtures or supercritical CO2 are key areas of exploration. mdpi.comnih.govmdpi.com One-pot multicomponent reactions, which combine several steps into a single operation, are particularly attractive for their high atom economy and reduced waste generation. nih.gov

Key strategies for synthesizing analogs of this compound could include:

Asymmetric Catalysis : Employing chiral catalysts to control the stereochemistry at the α-carbon is crucial. This could involve transition-metal-catalyzed C-H functionalization, which simplifies reaction pathways by directly modifying existing C-H bonds. nih.gov

Biocatalysis : The use of engineered enzymes, such as transaminases or lyases, offers a highly selective and sustainable approach to producing chiral amino acids. nih.gov Nature's enzymes can be engineered to create new "ncAA synthases" for efficient production. nih.gov

Domino Reactions : Designing one-pot sequences, such as Michael addition–aldol reaction–cyclization cascades, can efficiently construct the furanoid ring and the amino acid moiety in a single, streamlined process. thieme-connect.com

Radical-Based Methods : The development of mild, light-mediated radical reactions provides new avenues for synthesizing and modifying amino acids, allowing for the rapid creation of diverse analog libraries. nih.gov

The table below outlines potential sustainable synthetic approaches for generating analogs.

Synthetic ApproachCore PrinciplePotential AdvantagesKey Research Focus
Enzymatic Synthesis Use of engineered enzymes (e.g., transaminases) to catalyze key bond formations. nih.govHigh stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme engineering and evolution to create catalysts with novel substrate specificities. nih.gov
Catalytic C-H Functionalization Direct conversion of C-H bonds into C-C or C-heteroatom bonds using a metal catalyst. nih.govReduces the number of synthetic steps, improves atom economy.Development of catalysts for selective functionalization of the oxolane ring.
Multicomponent Reactions Combining three or more reactants in a single step to form the final product. nih.govHigh efficiency, operational simplicity, adherence to green chemistry principles. nih.govDesigning novel multicomponent strategies that build the amino acid and oxolane ring simultaneously.
Photoredox Catalysis Using light and a photocatalyst to enable novel bond formations under mild conditions. princeton.eduAccess to unique reactive intermediates, high functional group tolerance. princeton.eduApplication to the synthesis of complex furanoid amino acids from simple precursors. princeton.edu

Exploration of this compound in Supramolecular Chemistry and Advanced Materials Science

The conformational constraint imposed by the oxolane ring makes this amino acid an attractive component for supramolecular chemistry and materials science. When incorporated into peptides, it can induce specific secondary structures, such as turns and helices, which are crucial for molecular recognition and self-assembly. nih.govnih.gov

Self-assembling peptides are a class of materials that spontaneously form ordered nanostructures like nanofibers, nanotubes, and hydrogels. mdpi.comnih.govthescipub.com These materials have applications in tissue engineering, drug delivery, and biosensing. nih.govmanchester.ac.uk The process is driven by non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are influenced by the amino acid sequence. nih.gov

Future research in this area will focus on:

Designing Self-Assembling Peptides : Systematically incorporating this compound into short peptide sequences to control their self-assembly into novel nanomaterials with tailored properties.

Hydrogel Formation : Exploring the ability of these peptides to form hydrogels, which can serve as scaffolds for 3D cell culture or as vehicles for the controlled release of therapeutics. mdpi.com

Conductive Materials : Functionalizing the oxolane ring or peptide backbone could lead to the development of peptide-based bio-electronic materials.

Advanced Applications in Bioorthogonal Chemistry and Chemical Labeling

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov "Click chemistry," particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, is a prime example of a bioorthogonal reaction used for labeling and tracking biomolecules. nih.govnd.edu

Non-canonical amino acids are essential tools for these applications. They can be designed to carry "handles"—such as azides or alkynes—that can be selectively reacted with a probe molecule. nih.gov Future work could involve synthesizing analogs of this compound that are equipped for bioorthogonal reactions.

Bioorthogonal HandleCorresponding ReactionKey FeaturesPotential Application
Azide (-N₃) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) nih.govHigh efficiency, specificity, and biocompatibility. nd.eduLabeling proteins in live cells to study their function and localization.
Terminal Alkyne (-C≡CH) CuAAC or SPAACProvides a complementary reactive partner to the azide.Attaching imaging agents or drug molecules to specific proteins.
Strained Alkene/Alkyne Strain-Promoted Inverse-Electron-Demand Diels-Alder CycloadditionCatalyst-free reaction, very fast kinetics. nih.govRapid labeling applications where metal catalysts are undesirable.

By incorporating these functionalized analogs into proteins, researchers can achieve site-specific modifications, enabling the attachment of fluorescent dyes, drug payloads, or other molecular probes.

Integration into Synthetic Biology and Engineered Biosynthesis Pathways

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key goal is the expansion of the genetic code to enable the incorporation of non-canonical amino acids (ncAAs) into proteins. acs.org This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that uniquely recognizes the ncAA and incorporates it in response to a reassigned codon (e.g., the amber stop codon). nih.govacs.org

While a natural biosynthetic pathway for this compound is unknown, future research could focus on engineering a synthetic pathway in a host organism like E. coli. This would involve:

Pathway Design : Identifying or engineering enzymes that can synthesize the oxolane-containing precursor and an aminotransferase to complete the synthesis. bit.edu.cn

Enzyme Engineering : Using techniques like directed evolution to optimize the activity and specificity of the chosen enzymes for the desired substrates. nih.gov

Genetic Code Expansion : Developing an orthogonal aaRS/tRNA pair that specifically recognizes this compound and no other canonical amino acids. nih.gov

Successful integration would allow for the ribosomal synthesis of proteins containing this unique building block, opening the door to creating novel biocatalysts, therapeutic proteins with enhanced stability, and advanced biomaterials produced directly by cells. acs.org

Unexplored Biological Targets and Mechanistic Studies for Molecules Containing the this compound Moiety

Incorporating conformationally constrained amino acids is a powerful strategy in drug design. nih.gov By restricting the flexibility of a peptide ligand, it is possible to lock it into a bioactive conformation that binds more tightly and selectively to its biological target, such as a receptor or enzyme. nih.govresearchgate.net The oxolane ring in this compound serves as such a constraint.

Future research should focus on:

Peptide Libraries : Synthesizing libraries of peptides containing this amino acid to screen for new ligands against a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein-protein interactions. nih.gov

Mechanistic Insights : Using these constrained peptides as molecular probes to study the structure-activity relationships of ligand-receptor interactions. The fixed conformation can help elucidate the precise geometry required for binding and activation. nih.gov

Target Identification : Employing peptides containing this amino acid in chemical biology approaches to identify novel or previously "undruggable" targets. nih.gov

The unique structural properties of this compound make it a valuable tool for exploring new chemical and biological frontiers, from sustainable synthesis and advanced materials to the fundamental understanding and manipulation of biological systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-Amino-2-(oxolan-3-yl)acetic acid with high enantiomeric purity?

  • Methodological Answer :

  • Asymmetric Synthesis : Use chiral auxiliaries or enzymatic resolution. For example, employ lipases or esterases to resolve racemic mixtures, as demonstrated in the synthesis of similar amino acid derivatives like (S)-3-chlorophenylglycine .
  • Stereospecific Reactions : Utilize the Mitsunobu reaction with oxolan-3-yl-containing precursors to retain stereochemistry. Monitor reaction progress via chiral HPLC (e.g., using a polysaccharide-based column like Chiralpak® AD-H) to confirm enantiomeric excess (>99%) .
  • Key Parameters : Maintain inert atmosphere (N₂/Ar) during synthesis to prevent oxidation, as recommended for L-2-aminobutyric acid derivatives .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 2D-COSY spectra to confirm the oxolane ring and acetic acid backbone. Compare chemical shifts with analogous compounds like 2-(hydroxyamino)acetic acid (CAS 3545-78-6) .
  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction, as done for (S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride .
  • Mass Spectrometry : Validate molecular weight (calculated: ~173.16 g/mol) via HRMS (e.g., ESI-TOF), ensuring consistency with theoretical values .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂) at room temperature, away from light, as recommended for L-2-aminobutyric acid (CAS 1492-24-6) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powders by working in fume hoods.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels, following guidelines for acetic acid derivatives .

Advanced Research Questions

Q. How can racemic mixtures of this compound be resolved efficiently?

  • Methodological Answer :

  • Chiral Chromatography : Use preparative HPLC with a Chiralcel® OD-H column (hexane:isopropanol 80:20, 1 mL/min) to separate enantiomers. Optimize retention times using UV detection at 254 nm .
  • Kinetic Resolution : Apply Candida antarctica lipase B (CAL-B) in organic solvents (e.g., tert-butanol) to selectively esterify the undesired enantiomer, achieving >98% ee .
  • Data Analysis : Calculate enantiomeric ratio (E) using the equation E=ln[(1c)(1ee)]/ln[(1c)(1+ee)]E = \ln[(1 - c)(1 - ee)] / \ln[(1 - c)(1 + ee)], where cc = conversion and eeee = enantiomeric excess .

Q. What strategies mitigate degradation of this compound under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests at pH 1–13 (37°C, 72 hours). Monitor via HPLC with a C18 column (method: 0.1% TFA in H₂O/ACN gradient).
  • Degradation Pathways : Identify primary degradation products (e.g., oxolane ring-opening or decarboxylation) using LC-MS/MS. For example, acidic conditions (pH <3) may hydrolyze the oxolane moiety, while alkaline conditions (pH >10) promote racemization .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or buffer systems (e.g., phosphate buffer, pH 6–8) to aqueous formulations .

Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model nucleophilic attack by the amino group on activated carboxylates (e.g., EDC/NHS systems). Compare activation energies with phenylglycine derivatives (e.g., (R)-2-amino-2-(4-fluorophenyl)acetic acid, CAS 93939-74-3) .
  • MD Simulations : Simulate solvent effects (e.g., DMF, DMSO) on reaction kinetics using GROMACS. Validate with experimental coupling yields (e.g., 70–85% under optimized conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.